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Compound of Interest

Compound Name: PF-06815345

Cat. No.: B608931

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06815345 is an orally active, potent small-molecule inhibitor of proprotein convertase
subtilisin/kexin type 9 (PCSK9). As a prodrug, it is converted in the liver by carboxyesterase
(CES)) to its active zwitterionic form, which then selectively inhibits PCSK?9 protein synthesis.
PCSK9 plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels by
promoting the degradation of the LDL receptor (LDLR). By inhibiting PCSK9, PF-06815345
increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance
of LDL-C from the bloodstream. These application notes provide an overview of the available
preclinical data on PF-06815345 and detailed protocols for its use in animal studies.

Data Presentation

The following tables summarize the available quantitative data for PF-06815345 and other
relevant oral PCSK9 inhibitors in animal models.

Table 1: In Vivo Efficacy of PF-06815345
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Animal Model

Dosage

Route of

Key Findings Reference

Administration

Humanized
PCSK9 Mouse

100-500 mg/kg

(single dose)

Oral (p.0.)

Lowered plasma
PCSKO9 levels. At
500 mg/kg, a
72% reduction in
plasma PCSK9
was observed 4
hours post-

dosing.

Table 2: In Vitro and In Vivo Data for Other Oral Small-Molecule PCSK9 Inhibitors

. Route of
Animal o Key
Compound Dosage Administrat L Reference
Model . Findings
ion
Dose-
dependent
APOE*3- _
) ) decrease in
NYX-PCSK9i  Leiden.CETP 50 mg/kg Oral (p.0.)
) plasma total
mice
cholesterol of
up to 57%.
Dose-
dependent
LDL-C
P-21 (nano- C57BL/6 1, 3,10, and lowering of
formulated P-  mice (high-fat 30 mg/kg Oral (p.o.) approximatel [3]
4) diet) (daily) y 20%, 40%,
60%, and
90%,
respectively.
Signaling Pathway
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The diagram below illustrates the mechanism of action of PF-06815345 in the PCSK9 signaling
pathway.
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Bloodstream

Click to download full resolution via product page
Caption: Mechanism of action of PF-06815345.

Experimental Protocols
In Vivo Efficacy Study in Humanized PCSK9 Mice

This protocol is a general guideline based on the available information for PF-06815345 and
standard practices for similar studies.

a. Animal Model:
e Species: Mouse

 Strain: Humanized PCSK9 mice (e.g., B-hPCSK9 mice), which express human PCSKO9.
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Age: 8-12 weeks

Sex: Male or female, specified in the study design.

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access
to food and water.

. Materials:

PF-06815345

Vehicle for oral administration (e.g., 0.5% methylcellulose in water, corn oil, or a
commercially available vehicle like Medigel). The choice of vehicle should be based on the
solubility and stability of PF-06815345.

Oral gavage needles (18-20 gauge for adult mice).

Syringes

Animal scale

Blood collection tubes (e.g., EDTA-coated microtubes).

. Dosing Protocol:

Acclimate the mice to the housing conditions for at least one week before the experiment.

Randomly assign mice to treatment groups (e.g., vehicle control, 100 mg/kg PF-06815345,
300 mg/kg PF-06815345, 500 mg/kg PF-06815345).

Prepare the dosing solutions of PF-06815345 in the chosen vehicle on the day of dosing.

Weigh each mouse to calculate the individual dose volume. The maximum recommended
volume for oral gavage in mice is 10 mL/kg.

Administer a single oral dose of the vehicle or PF-06815345 solution using a proper oral
gavage technique.
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d. Sample Collection:
e Collect blood samples at specified time points post-dosing (e.g., 0, 2, 4, 8, and 24 hours).

» Blood can be collected via a suitable method, such as submandibular or saphenous vein
puncture.

o Place the blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to
separate the plasma.

o Store the plasma samples at -80°C until analysis.
e. Endpoint Analysis:

e Plasma PCSK9 Levels: Measure human PCSK9 concentrations in the plasma samples using
a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.

» Plasma Lipid Profile: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and
triglycerides using standard enzymatic assays.

General Protocol for Oral Gavage in Mice

This protocol provides a detailed procedure for the oral administration of substances to mice.
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Caption: Workflow for oral gavage in mice.
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Procedure:

Animal Restraint: Properly restrain the mouse by scruffing the back of the neck to immobilize
the head and body.

o Gavage Needle Measurement: Measure the correct length for gavage needle insertion by
holding the needle alongside the mouse, with the tip at the corner of the mouth and the end
at the last rib. Mark the needle at the level of the mouse's nose.

» Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the
incisors and molars) and advance it along the roof of the mouth towards the esophagus. The
mouse should swallow as the needle is advanced. Do not force the needle.

o Dose Administration: Once the needle is in the esophagus, slowly administer the prepared
dose.

» Needle Removal: Gently remove the gavage needle along the same path of insertion.

» Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of
distress, such as difficulty breathing.

Concluding Remarks

The available data indicates that PF-06815345 is a promising oral inhibitor of PCSK9. The
provided protocols offer a framework for conducting in vivo efficacy studies in appropriate
animal models. Researchers should optimize these protocols based on the specific
characteristics of their study design and the formulation of PF-06815345. Further studies are
warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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